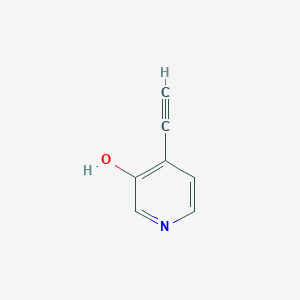

4-Ethynylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-6-3-4-8-5-7(6)9/h1,3-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMRYBNJRYHRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565906 | |

| Record name | 4-Ethynylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142503-06-8 | |

| Record name | 4-Ethynylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethynylpyridin 3 Ol

Precursor-Based Synthetic Routes

Halogenated pyridines are versatile and widely used precursors in cross-coupling reactions for the introduction of the ethynyl (B1212043) group. The synthesis of 4-Ethynylpyridin-3-ol would strategically start from a 4-halopyridin-3-ol derivative, such as 4-bromo- or 4-iodopyridin-3-ol. The carbon-halogen bond at the 4-position serves as a reactive handle for subsequent carbon-carbon bond formation.

The regioselective halogenation of the pyridine (B92270) ring is a crucial step. While direct halogenation of pyridine itself can be challenging and lead to mixtures of products, modern synthetic methods allow for more controlled installations of halogen atoms. nih.govnsf.gov For instance, processes involving Zincke imine intermediates have been shown to achieve highly regioselective halogenation of a wide range of pyridine precursors under mild conditions. nih.govnsf.gov The reactivity of the halogenated precursor in subsequent coupling reactions generally follows the order I > Br > Cl, which is a key consideration in the synthetic design. wikipedia.org

Table 1: Halogenated Pyridine Precursors and Their Reactivity

| Precursor | Halogen | Typical Synthetic Route to Precursor | Relative Reactivity in C-C Coupling |

|---|---|---|---|

| 4-Iodopyridin-3-ol | Iodine | Diazotization of 4-aminopyridin-3-ol (B195924) followed by Sandmeyer reaction with KI | Highest |

| 4-Bromopyridin-3-ol | Bromine | Electrophilic bromination of a protected pyridin-3-ol | Intermediate |

| 4-Chloropyridin-3-ol | Chlorine | Nucleophilic substitution on a suitable precursor | Lowest |

Protecting Group Strategies for Hydroxyl and Ethynyl Moieties

Given the presence of reactive hydroxyl and terminal ethynyl groups, a robust protecting group strategy is essential to prevent unwanted side reactions during the synthesis of this compound. nih.gov The choice of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the ease of their selective removal.

For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers (Bzl), and esters. creative-peptides.com These groups can be introduced and removed under specific conditions, offering orthogonal protection strategies when multiple functional groups are present.

The terminal alkyne is often protected to prevent its participation in undesired coupling reactions, such as Glaser homocoupling. The most common protecting group for this purpose is the trimethylsilyl (B98337) (TMS) group. wikipedia.org It is readily introduced by treating the terminal alkyne with a silylating agent and can be easily removed under mild basic or fluoride-mediated conditions.

Table 2: Protecting Group Strategies for this compound Synthesis

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |

|---|---|---|---|---|

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF or HCl, MeOH |

| Hydroxyl | Benzyl | Bzl | BnBr, NaH, THF | H₂, Pd/C |

| Ethynyl | Trimethylsilyl | TMS | TMS-acetylene in coupling, or TMSCl, base | K₂CO₃, MeOH or TBAF, THF |

Carbon-Carbon Coupling Reactions

Cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. The introduction of the ethynyl group at the 4-position of the pyridine ring is most effectively achieved through such methods.

The Sonogashira coupling is a powerful and widely used reaction for the synthesis of alkynes. wikipedia.orgorganic-chemistry.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com In the context of this compound synthesis, a protected 4-halopyridin-3-ol would be coupled with a protected terminal alkyne, such as trimethylsilylacetylene.

The reaction is typically carried out in the presence of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and a base, commonly an amine such as triethylamine (B128534) or diisopropylethylamine. scirp.org The choice of solvent, temperature, and catalyst system can be optimized to achieve high yields. scirp.org Following the coupling reaction, the protecting groups on the hydroxyl and ethynyl moieties are removed to afford the final product.

Table 3: Typical Sonogashira Coupling Conditions

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 4-Bromo-3-(TBDMS-oxy)pyridine | Electrophile |

| Alkyne | Trimethylsilylacetylene | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |

| Copper Co-catalyst | CuI | Co-catalyst |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Neutralizes HX by-product, facilitates catalyst cycle |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction Medium |

Suzuki Coupling Strategies for Ethynylpyridine Derivatives

While the Sonogashira reaction is primary for installing the ethynyl group, the Suzuki-Miyaura coupling is a versatile method for the further functionalization of ethynylpyridine derivatives. expresspolymlett.comnih.gov This reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net

Starting from a suitably protected this compound derivative that also contains a halogen atom at another position on the pyridine ring, a Suzuki coupling could introduce a variety of aryl, heteroaryl, or alkyl groups. Conversely, the ethynyl group itself can be converted into a boronic ester, which can then participate in a Suzuki coupling with various aryl or vinyl halides. This strategy allows for the creation of a diverse library of substituted pyridine compounds based on the this compound scaffold.

Table 4: Hypothetical Suzuki Coupling for Ethynylpyridine Derivatives

| Pyridine Substrate | Boronic Acid/Ester | Coupling Partner | Potential Product |

|---|---|---|---|

| 2-Bromo-4-ethynylpyridin-3-ol | Phenylboronic acid | - | 4-Ethynyl-2-phenylpyridin-3-ol |

| 4-(Pinacolboranyl)ethynylpyridin-3-ol | - | 1-Bromo-4-fluorobenzene | 4-((4-Fluorophenyl)ethynyl)pyridin-3-ol |

Emerging and Specialized Synthetic Techniques

Beyond the classical approaches, research into novel synthetic methodologies continues to provide new avenues for the synthesis of complex heterocyclic molecules like this compound. Multi-component reactions, for instance, offer a highly efficient means of constructing substituted pyridine rings in a single step from simple starting materials. chim.it While a direct multi-component synthesis for this compound may not be established, the adaptation of existing methods, such as those involving alkoxyallenes and nitriles, could be explored. chim.it

Furthermore, late-stage C-H functionalization is an increasingly important strategy in organic synthesis. researchgate.net The development of methods for the direct C-H ethynylation of a pyridin-3-ol precursor at the 4-position would represent a significant advancement, offering a more atom-economical and step-efficient route to the target molecule. These emerging techniques hold the promise of more sustainable and versatile syntheses of this compound and its derivatives in the future. nih.govresearchgate.net

Flow Chemistry Applications in Ethynylpyridine Synthesis

Flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.com This methodology is based on the continuous pumping of reagents through a reactor, which allows for precise control over temperature, pressure, and residence time, leading to higher efficiency and reproducibility. mdpi.comnih.gov The application of flow chemistry is particularly advantageous for the synthesis of heterocyclic compounds, where reactions can be hazardous or require long reaction times in batch processes. mdpi.comresearchgate.netazolifesciences.com

Research has demonstrated significant improvements in the synthesis of pyridine derivatives using flow conditions. For instance, a continuous-flow microwave reactor has been used for the one-step synthesis of pyridines and dihydropyridines. acsgcipr.org In one case, the synthesis of pyrazolopyrimidinone (B8486647) derivatives saw a dramatic reduction in reaction time from 9 hours in batch to just 16 minutes under flow conditions, while maintaining similar high yields. mdpi.com Similarly, the synthesis of the anti-inflammatory drug Celecoxib was achieved with a 90% yield in a residence time of 64 minutes in a flow system, a substantial improvement over the 20 hours required for the batch process. mdpi.com

The key benefits of employing flow chemistry in the synthesis of complex molecules like ethynylpyridines include:

Enhanced Safety: Handling of hazardous reagents and unstable intermediates is safer due to the small reaction volumes and controlled environment. nih.govresearchgate.netazolifesciences.com

Increased Efficiency: Reactions can be accelerated significantly, reducing synthesis time from hours to minutes. mdpi.com

Scalability: Production can be scaled up more efficiently and reliably compared to batch methods. azolifesciences.com

Process Intensification: Multi-step syntheses can be "telescoped," where the output of one reactor flows directly into the next, eliminating the need for intermediate isolation and purification steps. nih.gov

| Reaction | Method | Reaction Time | Yield | Reference |

| Pyrazolopyrimidinone Synthesis | Batch | 9 hours | 80-85% | mdpi.com |

| Pyrazolopyrimidinone Synthesis | Flow | 16 minutes | 80-85% | mdpi.com |

| Celecoxib Synthesis | Batch | 20 hours | 90% | mdpi.com |

| Celecoxib Synthesis | Flow | 64 minutes | 90% | mdpi.com |

Non-Catalytic Alkylation Reactions Involving Pyridyl-Alkynyl Structures

Alkylation reactions are fundamental for introducing functional groups onto heterocyclic scaffolds. While many such reactions rely on transition-metal catalysts, there is a growing interest in developing non-catalytic methods to improve sustainability and reduce costs. In the context of pyridyl-alkynyl structures, the pyridine ring itself can play a crucial role in directing reactions.

A notable development is the cross-coupling reaction of polyfluoroarenes with Grignard reagents, which proceeds without a metal catalyst through a pyridine-directed cleavage of a carbon-fluorine (C-F) bond. nih.gov This process demonstrates that the inherent electronic properties of the pyridine moiety can be harnessed to facilitate bond formation that would typically require a catalyst. Furthermore, pyridine and similar aza-aromatics can function as efficient "biomimetic hydrogen shuttles" in transition-metal-free direct N-alkylation of amines using alcohols, operating via a borrowing hydrogen mechanism. researchgate.net

In reactions specifically involving pyridyl-substituted alkynyl structures, aluminum-based alkoxides have been used to promote the alkylation of pyridyl-substituted ynones with dialkylzinc reagents. nih.gov These reactions, while promoted by an aluminum species, highlight the reactivity of the alkynyl ketone system adjacent to a pyridine ring. The resulting enantiomerically enriched tertiary propargyl alcohols, which contain both a pyridyl and an alkyne substituent, are versatile intermediates for synthesizing a wide range of complex acyclic and heterocyclic structures. nih.gov This includes the conversion to tetrasubstituted allenes and bicyclic amides. nih.gov

| Reaction Type | Reagents | Key Feature | Catalyst | Reference |

| C-F Alkylation | Polyfluoroarenes, Grignard Reagents | Pyridine-directed C-F bond cleavage | None | nih.gov |

| N-Alkylation | Aryl Amines, Alcohols | Pyridine as a hydrogen shuttle | None (Transition-Metal-Free) | researchgate.net |

| Ynone Alkylation | Pyridyl-substituted ynones, Dialkylzinc | Formation of tertiary propargyl alcohols | Aluminum-based promoter | nih.gov |

Multicomponent Reaction Sequences for Pyridine Scaffold Functionalization

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. bohrium.com MCRs are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity from simple precursors, making them ideal for synthesizing diverse pyridine derivatives. acsgcipr.orgbohrium.com

Several MCRs are employed for constructing the pyridine ring. The Hantzsch reaction, one of the earliest described MCRs, and related approaches like the Bohlmann-Rahtz pyridine synthesis, are widely used. acsgcipr.orgtaylorfrancis.com These reactions can be slow but are often amenable to acceleration through microwave heating or flow chemistry techniques to improve yields and reduce conversion times. acsgcipr.org

A particularly relevant approach for the synthesis of precursors to this compound is a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids, which yields highly substituted pyridin-4-ol derivatives. chim.it The mechanism involves the initial reaction of the lithiated allene (B1206475) with a nitrile, followed by acylation with a carboxylic acid. Subsequent intramolecular cyclization and elimination lead to the formation of the pyridin-4-one, which exists in tautomeric equilibrium with the pyridin-4-ol form. chim.it This method is highly flexible, allowing for various substituents on the pyridine ring. The resulting pyridin-4-ol can be converted to a pyridin-4-yl nonaflate, a versatile intermediate for further functionalization, such as through palladium-catalyzed Sonogashira coupling reactions to introduce an ethynyl group. chim.it

Alkynes themselves are valuable components in MCRs, participating in reactions to form diverse molecular skeletons. rsc.org Their inclusion in MCR sequences provides a direct route to functionalized pyridine scaffolds bearing alkynyl substituents.

| MCR Approach | Components | Product Type | Key Features | Reference |

| Hantzsch-type Synthesis | Aldehyde, Ammonia, 2x β-ketoester | Dihydropyridine (B1217469) (requires oxidation) | Classic, versatile pyridine synthesis | acsgcipr.orgtaylorfrancis.com |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Substituted Pyridine | Direct formation of the aromatic ring | acsgcipr.org |

| Alkoxyallene-based Synthesis | Lithiated Alkoxyallene, Nitrile, Carboxylic Acid | Substituted Pyridin-4-ol | Flexible route to highly functionalized pyridinols | chim.it |

Comprehensive Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 4-ethynylpyridin-3-ol, ¹H and ¹³C NMR would confirm the substitution pattern, while advanced techniques could reveal spatial relationships and intermolecular interactions.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the hydroxyl proton, and the acetylenic proton.

Pyridine Protons: The pyridine ring has three protons at positions 2, 5, and 6. Their chemical shifts are influenced by the electron-withdrawing nitrogen atom and the electronic effects of the hydroxyl and ethynyl (B1212043) substituents. Based on data for related compounds like pyridin-3-ol and substituted pyridines, the proton at position 2 (H-2), being adjacent to the nitrogen, would likely appear furthest downfield, potentially in the range of 8.0-8.5 ppm. chemicalbook.comrsc.org The protons at H-5 and H-6 would appear at slightly higher fields. For instance, in 2-iodo-3-hydroxypyridine, the proton corresponding to the H-6 position in this compound appears around 7.8-7.9 ppm. chemicalbook.com

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. In a solvent like DMSO-d₆, it could appear as a broad singlet at a downfield position, potentially around 9.5-11.0 ppm, as seen in 2-iodo-3-hydroxypyridine. chemicalbook.com

Acetylenic Proton (≡C-H): The terminal alkyne proton typically resonates in the range of 3.0-3.5 ppm. This relatively shielded position is characteristic of protons attached to sp-hybridized carbons.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Pyridine Carbons: The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (120-160 ppm). The carbon bearing the hydroxyl group (C-3) would be significantly shifted downfield due to the oxygen's deshielding effect, likely appearing around 150-160 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) would also be downfield. researchgate.netresearchgate.net For comparison, the carbon shifts in pyridine itself in CDCl₃ are approximately 150.2 ppm (C-2/6), 123.9 ppm (C-3/5), and 136.1 ppm (C-4). acs.org

Ethynyl Carbons (C≡C): The two sp-hybridized carbons of the ethynyl group typically appear in the range of 70-90 ppm. The carbon attached to the pyridine ring (C-4') would be at a different chemical shift than the terminal carbon (C-5').

A summary of predicted NMR shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.0 - 8.5 | - |

| H-5 | 7.0 - 7.5 | - |

| H-6 | 7.8 - 8.2 | - |

| -OH | Variable (e.g., 9.5 - 11.0 in DMSO) | - |

| ≡C-H | 3.0 - 3.5 | - |

| C-2 | - | ~140-150 |

| C-3 | - | ~150-160 |

| C-4 | - | ~115-125 |

| C-5 | - | ~120-130 |

| C-6 | - | ~145-155 |

| -C ≡CH | - | ~80-90 |

| -C≡C H | - | ~70-80 |

Note: These are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. acs.orgnih.govresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. It would show correlations between the adjacent protons on the pyridine ring (H-5 and H-6), confirming their positions relative to each other.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal on the pyridine ring (e.g., H-2 to C-2, H-5 to C-5, H-6 to C-6) and the acetylenic C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. It could be used to confirm the conformation, for instance, by observing through-space correlations between the H-5 proton and the ethynyl proton.

Paramagnetic NMR spectroscopy is a specialized technique used to study molecules that contain unpaired electrons, such as transition metal complexes, or to probe weak intermolecular interactions. researchgate.net While this compound itself is diamagnetic, it can be studied using paramagnetic NMR by observing its interaction with a paramagnetic species, such as a metal complex. nsf.govrsc.orgacs.org

The pyridine nitrogen and the hydroxyl oxygen of this compound are potential binding sites for paramagnetic metal ions. The presence of a paramagnetic center causes significant changes in the NMR spectrum of the interacting ligand, including large shifts in resonance frequencies (hyperfine shifts) and increased relaxation rates, which lead to signal broadening. acs.orgnih.govresearchgate.net

By titrating a solution of this compound with a paramagnetic metal complex and monitoring the changes in the ¹H NMR spectrum, one could:

Identify Binding Sites: The protons closest to the metal binding site (e.g., H-2 and H-6 if binding occurs at the nitrogen) would experience the most significant paramagnetic shifts and broadening.

Characterize Weak Interactions: This method is sensitive enough to detect and characterize weak, transient interactions in solution, providing insights into the formation of supramolecular assemblies. researchgate.net

Obtain Structural Information: The magnitude of the paramagnetic effects can provide distance and geometric information about the ligand-metal complex, helping to define the binding mode and orientation of the molecule. nsf.gov

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds. Each functional group has characteristic absorption or scattering frequencies.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. Data for 3-pyridinol shows a prominent broad band in this area. nist.govnih.gov

≡C-H Stretch: A sharp, moderately intense absorption should appear around 3300 cm⁻¹. This is a classic indicator of a terminal alkyne. acs.orgaip.orglibretexts.org

C≡C Stretch: A weak but sharp absorption is expected in the 2100-2140 cm⁻¹ region. The intensity of this peak can be variable for terminal alkynes.

C=C and C=N Stretches: The stretching vibrations of the pyridine ring (aromatic C=C and C=N bonds) typically appear in the 1400-1650 cm⁻¹ region. researchgate.net

C-O Stretch: The stretching vibration for the aryl C-O bond is expected to be found in the 1200-1300 cm⁻¹ range.

Raman spectroscopy is complementary to FTIR and is particularly useful for identifying non-polar or symmetric bond vibrations. hkust.edu.hk

C≡C Stretch: The carbon-carbon triple bond stretch, which is often weak in FTIR, typically gives a strong and sharp signal in the Raman spectrum in the 2100-2140 cm⁻¹ range. This makes Raman an excellent technique for confirming the presence of the ethynyl group. nih.govacs.org

Pyridine Ring Modes: The symmetric "ring breathing" vibration of the pyridine ring, usually found around 1000 cm⁻¹, is typically a strong and sharp band in the Raman spectrum. Other ring vibrations also provide a characteristic fingerprint. acs.org

≡C-H Stretch: The terminal alkyne C-H stretch also appears in the Raman spectrum around 3300 cm⁻¹, complementing the FTIR data.

The combination of these spectroscopic techniques provides a powerful toolkit for the unambiguous structural confirmation and detailed characterization of this compound in various research settings.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure and photophysical properties of a molecule. For a conjugated system like this compound, these techniques reveal information about electron transitions between different energy levels.

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. acdlabs.com In organic molecules with conjugated systems, the most significant electronic transitions are typically π → π* and n → π*. acs.org The pyridine ring and the ethynyl group in this compound form a conjugated system. The presence of the hydroxyl group (-OH) as a substituent can further influence the electronic transitions.

While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the expected spectral characteristics can be inferred from related structures. The absorption spectrum is anticipated to be dominated by π → π* transitions characteristic of the aromatic pyridine core and the ethynyl moiety. For comparison, studies on other ethynylpyridine derivatives, such as 2,6,8-triaryl-4-(phenylethynyl)quinazolines, show intense broad absorption bands in the ultraviolet region, specifically between 270–295 nm, which are attributed to these π-π* transitions. acs.org Similarly, the UV-Vis spectra of various pyridine N-oxides have been examined to understand their photochemical behavior, underscoring the importance of the pyridine chromophore in light absorption. acs.org The solvent environment can also induce shifts in the absorption maxima (solvatochromism) due to differential stabilization of the ground and excited states. rsc.org

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Region | Influencing Factors |

|---|---|---|

| π → π* | ~250-300 nm | Conjugation between pyridine ring and ethynyl group; solvent polarity. |

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides information about the molecule's excited states. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. acdlabs.com For this compound (C₇H₅NO), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of the molecular ion upon electron ionization (EI) is governed by the stability of the resulting fragments. chemguide.co.uk For this compound, several characteristic fragmentation pathways can be predicted based on established principles. libretexts.orgsavemyexams.commiamioh.edu

Alpha-Cleavage: Cleavage of the bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols. libretexts.org

Loss of CO: Aromatic alcohols, like phenols, can undergo fragmentation involving the loss of a neutral carbon monoxide (CO) molecule.

Loss of HCN: Pyridine rings often fragment via the loss of hydrogen cyanide (HCN).

Retro-Diels-Alder Reaction: The pyridine ring could potentially undergo a retro-Diels-Alder type fragmentation, although this is less common.

Cleavage of the Ethynyl Group: The molecule could fragment with the loss of the ethynyl radical (•C₂H) or acetylene (B1199291) (C₂H₂).

The relative abundance of these fragment ions in the mass spectrum provides a "fingerprint" that helps to confirm the structure of the molecule.

Table 2: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 119.12 g/mol )

| m/z Value | Possible Fragment Identity | Neutral Loss |

|---|---|---|

| 119 | [C₇H₅NO]⁺ | Molecular Ion (M⁺) |

| 91 | [C₆H₅N]⁺ | CO |

| 92 | [C₆H₄O]⁺ | HCN |

| 64 | [C₄H₄N]⁺ | C₂H + CO |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-stacking.

While a crystal structure for this compound itself has not been reported in the surveyed literature, data for related compounds offer valuable insights. For example, the crystal structure of the parent compound, 4-ethynylpyridine (B1298661), has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC). nih.gov Additionally, the crystal structure of a more complex derivative, 2-chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol, has been elucidated, demonstrating that substituted ethynylpyridinol scaffolds can form crystals suitable for XRD analysis. sigmaaldrich.com In another relevant study, a tripodal molecule containing a 4-(phenylethynyl)pyridine-2,6-dicarboxylate unit was found to crystallize in the triclinic space group P-1. tandfonline.com

For this compound, a crystal structure would be expected to reveal significant intermolecular hydrogen bonding involving the hydroxyl group (as a donor) and the pyridine nitrogen (as an acceptor), potentially leading to the formation of chains or networks in the solid state. Furthermore, π-π stacking interactions between the pyridine rings are also likely to be a prominent feature of the crystal packing.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6,8-triaryl-4-(phenylethynyl)quinazolines |

| 4-ethynylpyridine |

| 2-chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol |

| 4-(phenylethynyl)pyridine-2,6-dicarboxylate |

| Carbon monoxide |

| Hydrogen cyanide |

Theoretical and Computational Chemistry Approaches

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, providing a description of the electron distribution within a molecule. From this, a wide range of molecular properties can be derived.

Density Functional Theory (DFT) has become a leading methodology for the simulation of chemical systems. unige.ch It is a widely used tool for investigating atomic, molecular, and surface systems, offering an efficient and often reliable way to calculate ground-state properties such as electron density, total energy, and molecular structure. researchgate.net The theory's foundation lies in the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all properties of the system. umn.edu

For a molecule like 4-Ethynylpyridin-3-ol, DFT calculations are typically employed to predict its optimized geometry, vibrational frequencies, and various electronic properties. These calculations utilize different exchange-correlation functionals, which are approximations of the exchange-correlation energy. A popular combination for organic molecules involves hybrid functionals like B3LYP paired with Pople-style basis sets, such as 6-311++G(d,p). researchgate.net Although specific DFT studies on this compound are not prevalent in the reviewed literature, the expected outcomes can be inferred from studies on analogous molecules. researchgate.net Calculations would yield data on total energy, dipole moment, and orbital energies, which are crucial for understanding the molecule's stability and polarity.

Table 1: Representative Ground State Properties Calculable by DFT for this compound (Note: The values below are hypothetical and for illustrative purposes, based on typical DFT outputs for similar heterocyclic compounds.)

| Property | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | -398 Hartree |

| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution. | 2.5 Debye |

| Rotational Constants | Constants related to the molecule's moments of inertia, used in microwave spectroscopy. | A: 4.5 GHz, B: 1.8 GHz, C: 1.3 GHz |

| Vibrational Frequencies | Frequencies of the normal modes of vibration, corresponding to peaks in an IR spectrum. | C≡C stretch: ~2150 cm⁻¹, O-H stretch: ~3400 cm⁻¹ |

Ab Initio Methods in Molecular Modeling

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, solving the electronic Schrödinger equation without using experimental data or empirical parameters. uzh.chifpenergiesnouvelles.com These methods, including Hartree-Fock (HF) theory and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation.

Ab initio molecular dynamics (AIMD) combines these electronic structure calculations with classical molecular dynamics, allowing for the simulation of atomic motion over time based on forces calculated "on the fly" from first principles. princeton.edu This approach is invaluable for modeling the dynamic behavior of this compound, such as conformational changes, proton transfer events, or its interaction with solvent molecules. While AIMD provides a high level of accuracy and can describe chemical bond breaking and formation, its significant computational cost often limits simulations to systems of a few hundred atoms and timescales of picoseconds to nanoseconds. princeton.edu For this compound, molecular modeling could be used to study its tautomeric equilibrium between the pyridin-3-ol form and its corresponding pyridinone isomer. nih.gov

Molecular Orbital Theory and Frontier Orbitals Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. ossila.com Central to this theory is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com These orbitals are critical in determining the optical and electronic properties of a molecule, as well as its chemical reactivity. ossila.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter for predicting a molecule's stability and reactivity. researchgate.netossila.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more polarizable and more reactive. researchgate.netajchem-a.com

For heterocyclic molecules, the spatial distribution of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. ajchem-a.comwuxibiology.com In some cases, orbitals other than the LUMO (e.g., LUMO+1) may be more relevant for predicting reactivity if their lobes are more appropriately centered on the reactive site. wuxibiology.com Computational studies on this compound would calculate the energies of these orbitals and use them to derive global reactivity descriptors, as defined by conceptual DFT.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound (Note: Values are illustrative. These parameters are typically calculated using DFT methods.)

| Parameter | Formula | Description | Hypothetical Value (eV) |

| E(HOMO) | - | Energy of the Highest Occupied Molecular Orbital. | -6.8 |

| E(LUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Energy difference, indicates kinetic stability and reactivity. researchgate.net | 5.3 |

| Ionization Potential (I) | -E(HOMO) | Approximate energy required to remove an electron. ajchem-a.com | 6.8 |

| Electron Affinity (A) | -E(LUMO) | Approximate energy released when an electron is added. ajchem-a.com | 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. ajchem-a.com | 2.65 |

| Chemical Potential (μ) | -(I + A) / 2 | The "escaping tendency" of electrons from a system. ajchem-a.com | -4.15 |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. ajchem-a.com | 3.26 |

Charge-Transfer Complex Investigations

This compound, possessing an electron-rich aromatic system and a π-conjugated ethynyl (B1212043) group, has the potential to act as an electron donor in the formation of charge-transfer (CT) complexes. mdpi.com A CT complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. sfu.ca Studies on other ethynylpyridines have shown their ability to form such complexes with suitable electron acceptors, such as tetramethyl-p-phenylenediamine (TMPD). rsc.org

Computational modeling is a powerful tool for investigating these complexes. Theoretical calculations can predict the geometry of the donor-acceptor pair, the binding energy of the complex, and the extent of charge transfer. mdpi.com An analysis of the charge distribution in the complex compared to the isolated molecules can quantify the amount of charge that has moved from the donor (this compound) to the acceptor. mdpi.com Furthermore, calculations can predict the characteristic CT absorption band in the UV-Vis spectrum, which arises from an electronic transition from a molecular orbital located mainly on the donor to one located mainly on the acceptor. sfu.ca

Computational Reaction Pathway and Mechanism Elucidation

Computational chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction, thereby elucidating its mechanism. smu.edu This process involves identifying the stationary points on the PES, which include the reactants, products, any intermediates, and the transition states (TS) that connect them. smu.edu The energy difference between reactants and products determines the reaction's thermodynamics, while the energy difference between reactants and the highest-energy transition state (the activation barrier) governs the reaction's kinetics. mdpi.com

To study a potential reaction of this compound, such as its participation in a cycloaddition or an electrophilic substitution, computational chemists would model the structures of all relevant species. Methods like the Intrinsic Reaction Coordinate (IRC) or the string method are used to confirm that a calculated TS structure correctly connects the intended reactants and products on the reaction pathway. smu.edunih.gov For reactions in complex environments, such as in solution or within an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. nih.gov These methods treat the chemically active region (e.g., the reacting molecules) with a high-level quantum mechanical method, while the surrounding environment is treated with a more computationally efficient molecular mechanics force field. nih.gov

Table 3: Illustrative Energy Profile for a Hypothetical Two-Step Reaction of this compound (Note: Energies are relative and for illustrative purposes only.)

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 (TS1) | Energy barrier for the first step. | +22.5 |

| Intermediate | A metastable species formed after the first step. | -5.0 |

| Transition State 2 (TS2) | Energy barrier for the second step. | +15.0 |

| Products | The final species formed after the reaction. | -18.0 |

Transition State Characterization and Reaction Barriers

No published studies were found that computationally characterize the transition states or determine the reaction barriers for any reaction involving this compound. Such studies would typically involve quantum chemical calculations to map the potential energy surface of a reaction, identifying the high-energy transition state structures that connect reactants to products and calculating the energy required to overcome this barrier.

Free Energy Profile Determinations for Reaction Steps

There is no available research detailing the free energy profiles for reaction steps of this compound. Determining a free energy profile involves calculating the Gibbs free energy of all stationary points along a reaction coordinate, including reactants, intermediates, transition states, and products, to understand the spontaneity and feasibility of each step. A related study on a different system computed the free energy profile for the reaction of a [Bis(pyridine)iodine(I)]+ complex with 4-penten-1-ol. diva-portal.org

Advanced Computational Methodologies

Advanced computational methods provide deeper insights into molecular behavior, but their application to this compound has not been documented.

Long-Range Corrected DFT (LC-DFT) for Electronic Excitations

No literature exists on the use of Long-Range Corrected Density Functional Theory (LC-DFT) to study the electronic excitations of this compound. This method is crucial for accurately predicting the energies and nature of excited states, which govern a molecule's response to light, including its absorption and emission properties.

Nonadiabatic Coupling Calculations for Photochemical Processes

There are no reports of nonadiabatic coupling calculations for this compound. These calculations are essential for modeling photochemical processes, as they quantify the interactions between different electronic states that allow a molecule to transition between them after absorbing light, leading to photorelaxation or photochemical reactions.

Modeling of Heterogeneous Catalytic Systems

No studies were found that model heterogeneous catalytic systems involving this compound. Such modeling would investigate the interaction of the molecule with the surface of a solid catalyst, providing insights into reaction mechanisms, selectivity, and catalyst efficiency at a molecular level.

Chemical Reactivity and Reaction Mechanisms of 4 Ethynylpyridin 3 Ol

Electrophilic and Nucleophilic Processes of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. The substituents on the ring in 4-ethynylpyridin-3-ol further modulate this reactivity.

Nucleophilic Attack : The pyridine ring is prone to attack by nucleophiles, particularly at the positions ortho (2 and 6) and para (4) to the electron-withdrawing nitrogen atom. masterorganicchemistry.comyoutube.com Nucleophiles are species rich in electrons that donate an electron pair to form a new covalent bond. youtube.comyoutube.com The presence of the electron-withdrawing ethynyl (B1212043) group at position 4 further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic addition or substitution reactions.

Reactions Involving the Ethynyl Group

The terminal alkyne is a highly versatile functional group, participating in a wide array of reactions.

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it a nucleophile that can react with various electrophiles. It readily undergoes addition reactions.

Hydrothiolation (Thiol-Yne Reaction) : The addition of a thiol across the triple bond, known as a thiol-yne reaction, can proceed via either a radical (anti-Markovnikov addition) or a base/acid-catalyzed (Markovnikov addition) mechanism to yield vinyl sulfides. thieme-connect.de This type of "click chemistry" is known for its efficiency and high atom economy. thieme-connect.de

Catalytic Hydrogenation : The alkyne can be partially or fully reduced. Catalytic hydrogenation can convert the ethynyl group first to a vinyl group and then to an ethyl group, depending on the catalyst and reaction conditions used. acs.org

The ethynyl group serves as an excellent dipolarophile in cycloaddition reactions, particularly in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. wikipedia.orgijrpc.com These reactions are powerful methods for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction involves a 1,3-dipole reacting with a dipolarophile (in this case, the alkyne). ijrpc.comorganic-chemistry.org

Common 1,3-dipolar cycloaddition reactions involving alkynes include:

Huisgen Cycloaddition : Reaction with organic azides to form 1,2,3-triazoles. This reaction is a cornerstone of click chemistry. wikipedia.orgijrpc.com

Nitrile Oxide Cycloaddition : Reaction with nitrile oxides yields isoxazoles. organic-chemistry.org

Azomethine Ylide Cycloaddition : This reaction provides a direct route to highly substituted pyrrolidines. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Alkynes

| 1,3-Dipole | Dipolarophile | Product Heterocycle | Reaction Name |

|---|---|---|---|

| Azide (B81097) (R-N₃) | Alkyne (R'-C≡CH) | 1,2,3-Triazole | Huisgen Cycloaddition |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkyne (R'-C≡CH) | Isoxazole | Nitrile Oxide Cycloaddition |

| Azomethine Ylide (R₂C=N⁺(R)C⁻H₂) | Alkyne (R'-C≡CH) | Pyrroline | Azomethine Ylide Cycloaddition |

The ethynyl group can also participate in other types of cycloadditions, such as [4+2] (Diels-Alder) and [4+3] cycloadditions, where it acts as the two-atom component. wikipedia.orgwilliams.edukoyauniversity.org

The terminal proton of the ethynyl group is weakly acidic and can be removed by a suitable base. The resulting acetylide is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Sonogashira Coupling : This is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is a highly efficient method for forming carbon-carbon bonds and could be used to couple this compound with various substrates. acs.orgresearchgate.net For instance, the related compound 5-(2-(pyridin-2-yl)ethynyl)pyridin-3-ol, a phenolic precursor, is synthesized via a Sonogashira cross-coupling reaction. nih.gov

Functional Group Transformations on the Pyridine Core

The hydroxyl group at the 3-position behaves as a typical phenol (B47542), exhibiting acidic properties and undergoing reactions common to this functional group.

Deprotonation and Alkylation : The phenolic proton can be removed by a base, such as potassium hydroxide (B78521) or sodium methoxide, to form a phenoxide. nih.gov This nucleophilic phenoxide can then be alkylated, for example, by reacting with methyl iodide or methyl triflate to form the corresponding methoxy (B1213986) derivative. nih.gov

Mesylation and Substitution : The hydroxyl group can be converted into a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride (MsCl). acs.org This mesylate can then be displaced by various nucleophiles.

Oxidation : The secondary alcohol can be oxidized to the corresponding ketone (a pyridone derivative) using oxidizing agents like pyridinium (B92312) chlorochromate (PCC). acs.org

Fluorination : Direct replacement of the hydroxyl group with fluorine can be achieved using reagents such as diethylaminosulfur trifluoride (DAST). acs.org

Table 2: Potential Reactions of the Hydroxyl Group in this compound

| Reagent(s) | Product Functional Group | Reaction Type |

|---|

Substitution Patterns on the Pyridine Ring

The reactivity of the pyridine ring in this compound is governed by the electronic properties and directing effects of the existing hydroxyl (-OH) and ethynyl (-C≡CH) substituents. Pyridine itself is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution than benzene. slideshare.netuoanbar.edu.iq The nitrogen atom deactivates the ring by inductively withdrawing electron density.

Electrophilic Substitution: Electrophilic attack on the pyridine ring is generally disfavored but, when it occurs, it is directed to the C-3 (or C-5) position. slideshare.netaklectures.comlibretexts.org This is because the carbocation intermediates formed by attack at C-2, C-4, or C-6 are significantly destabilized, as one of the resonance structures places a positive charge on the highly electronegative nitrogen atom. libretexts.orgvaia.com In this compound, the -OH group is a strong activating group and an ortho-, para-director, while the ethynyl group is a deactivating group. The powerful directing effect of the hydroxyl group would likely favor electrophilic substitution at the positions ortho and para to it (C-2 and C-4). However, the C-4 position is already substituted. Therefore, electrophilic attack is most probable at the C-2 position.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. uoanbar.edu.iqabertay.ac.uk These positions are more electron-deficient due to the influence of the ring nitrogen. uoanbar.edu.iq For this compound, if a suitable leaving group were present, nucleophilic substitution would be expected to occur. For instance, the hydrochlorination of 2-ethynylpyridines proceeds via nucleophilic addition of a chloride ion to the ethynyl group, a reaction enhanced by the protonation of the ring nitrogen which increases the electrophilicity of the ethynyl moiety. acs.org Similar principles could apply to reactions at the pyridine ring of this compound if a leaving group is introduced.

Reactions can also occur at the substituents themselves. The ethynyl group can undergo various transformations, including Sonogashira coupling, a palladium-catalyzed cross-coupling reaction used to form C-C bonds with aryl or vinyl halides. smolecule.com

| Reaction Type | Most Likely Position of Attack | Influencing Factors |

|---|---|---|

| Electrophilic Substitution | C-2 | -OH group is a strong activating ortho-, para-director. Ring nitrogen deactivates, directing to C-3/C-5. The -OH group's effect likely dominates. |

| Nucleophilic Substitution (with leaving group) | C-2, C-6 | Electron-deficient nature of the pyridine ring at positions ortho and para to the nitrogen. |

Mechanistic Studies of Specific Transformations

Catalytic Reaction Mechanisms and Turnover

The ethynyl and pyridine moieties of this compound are amenable to a variety of catalytic transformations, each with distinct mechanisms. Transition metal catalysts, particularly those based on palladium, ruthenium, and gold, are instrumental in activating the C-C triple bond and facilitating complex bond formations. organic-chemistry.orgthieme-connect.comnih.gov

Ruthenium-catalyzed reactions are prominent for alkyne transformations. For instance, ruthenium(II) complexes like Cp*RuCl(COD) can catalyze azide-alkyne cycloadditions (RuAAC) to selectively produce 1,5-disubstituted 1,2,3-triazoles. The mechanism is proposed to involve an oxidative coupling of the alkyne and azide to the ruthenium center, forming a ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgchalmers.se Ruthenium catalysts are also effective in alkene-alkyne coupling reactions, which proceed through a ruthenacyclopentene intermediate. acs.org

Gold-catalyzed reactions are known for their high carbophilicity, readily activating alkynes for nucleophilic attack. mdpi.combeilstein-journals.org Gold catalysts can facilitate a range of transformations, including cycloisomerizations and multifunctionalization reactions. nih.govfrontiersin.org For example, a gold-catalyzed oxidative Sonogashira coupling of terminal alkynes with arylboronic acids has been developed, proceeding through an arylgold(I) complex intermediate. nih.gov

Catalytic Turnover: A key metric for evaluating the efficiency of a catalyst is its turnover number (TON) and turnover frequency (TOF). uobabylon.edu.iq

Turnover Number (TON): Represents the number of substrate molecules converted per molecule of catalyst before the catalyst becomes deactivated.

Turnover Frequency (TOF): Is the TON per unit of time, effectively measuring the speed of the catalyst. uobabylon.edu.iq

These values are crucial for industrial applications where catalyst efficiency and longevity are paramount. For instance, in some catalytic systems, even a small amount of catalyst can facilitate a high number of reaction cycles, leading to high TONs. nih.govmit.edu The specific TON and TOF for reactions involving this compound would depend heavily on the specific catalyst, substrate, and reaction conditions employed.

| Catalyst Type | Example Reaction | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Ruthenium (Ru) | Azide-Alkyne Cycloaddition (RuAAC) | Formation of a ruthenacycle intermediate via oxidative coupling. | organic-chemistry.org |

| Ruthenium (Ru) | Alkene-Alkyne Coupling | Formation of a ruthenacyclopentene intermediate. | acs.org |

| Gold (Au) | Oxidative Sonogashira Coupling | Formation of an arylgold(I) complex. | nih.gov |

| Gold (Au) | Cycloisomerization of Enynes | Activation of the alkyne followed by intramolecular nucleophilic attack. | frontiersin.org |

| Palladium (Pd) | Sonogashira Coupling | Oxidative addition, transmetalation, and reductive elimination cycle. | smolecule.com |

Role of Reactive Intermediates in Reaction Pathways

Reactive intermediates are short-lived, high-energy species that are formed during a reaction and quickly convert to a more stable molecule. libretexts.orgallen.in Understanding their formation and fate is essential for elucidating reaction mechanisms. In the chemistry of this compound, several types of reactive intermediates, primarily involving the ethynyl group or the pyridine ring, are significant.

Carbocations: These positively charged carbon species can form during electrophilic additions to the alkyne or electrophilic substitutions on the pyridine ring. echemi.com For electrophilic substitution on pyridine, the stability of the intermediate carbocation (also known as an arenium ion or sigma complex) determines the regioselectivity. aklectures.comvaia.comallen.in Attack at C-3 avoids placing the positive charge on the electronegative nitrogen, resulting in a more stable intermediate compared to attack at C-2 or C-4. vaia.com

Carbanions: These negatively charged carbon species can act as potent nucleophiles. They are less common as intermediates in pyridine chemistry unless stabilized by strong electron-withdrawing groups.

Metal-Carbene Complexes: In many transition-metal-catalyzed reactions, metal-carbene species are key reactive intermediates. acs.org For example, copper-carbene intermediates can react with terminal alkynes in cross-coupling reactions or undergo addition to the C-C triple bond. nih.govmdpi.comnih.govencyclopedia.pub Similarly, gold-carbene intermediates are proposed in various gold-catalyzed transformations of alkynes. mdpi.com

Metallacycles: As mentioned previously, metallacyclic intermediates like ruthenacycles are crucial in ruthenium-catalyzed cycloadditions and coupling reactions. organic-chemistry.orgacs.org These cyclic structures containing a metal atom are formed by the coupling of unsaturated molecules within the coordination sphere of the metal.

The existence of these transient species is often inferred through mechanistic studies, including kinetic analysis, spectroscopic observation, or trapping experiments. libretexts.orgbeilstein-journals.org

Regioselectivity and Stereoselectivity Control in Organic Reactions

Regioselectivity refers to the preference of a reaction to occur at one specific position or region over all other possibilities. nih.gov In reactions of this compound, regioselectivity is a critical consideration for both the pyridine ring and the ethynyl group.

On the Pyridine Ring: As discussed, electrophilic substitution is regioselective for the C-3 (and C-5) position, while nucleophilic substitution favors the C-2 and C-4 positions. uoanbar.edu.iqvaia.com

On the Ethynyl Group: For unsymmetrical internal alkynes, controlling the regioselectivity of addition reactions is a significant challenge. nih.govrsc.org Selectivity is often governed by electronic factors (the directing effects of substituents) and steric hindrance. nih.gov For terminal alkynes like this compound, many additions (e.g., hydrohalogenation) follow Markovnikov or anti-Markovnikov patterns depending on the mechanism. Directing groups are increasingly used to achieve high regiocontrol in metal-catalyzed functionalizations of alkynes. nih.govacs.org

Stereoselectivity describes the preferential formation of one stereoisomer over another. researchgate.net In reactions involving the ethynyl group of this compound, which can lead to the formation of a double bond or new chiral centers, controlling stereoselectivity is vital.

Addition Reactions: The addition of reagents across the triple bond can result in either syn-addition (both groups add to the same face of the alkyne) or anti-addition (groups add to opposite faces), leading to E or Z isomers of the resulting alkene. The specific stereochemical outcome is highly dependent on the reaction mechanism. For example, nickel-catalyzed arylative cyclizations can proceed via a syn-addition of an aryl-nickel species onto an alkyne. rsc.org

Asymmetric Synthesis: When a reaction creates a new stereocenter, enantioselectivity (the preference for one enantiomer over the other) becomes important. This is often achieved using chiral catalysts or reagents. For instance, the asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium salts can produce dihydropyridine (B1217469) products with complete stereochemical control. mdpi.com

Control over both regioselectivity and stereoselectivity is paramount in organic synthesis for producing a single, desired product, thereby maximizing yield and simplifying purification. researchgate.net

Synthesis and Advanced Studies of 4 Ethynylpyridin 3 Ol Derivatives and Analogues

Modification at the Ethynyl (B1212043) Terminus for Extended Conjugation

The terminal alkyne functionality of 4-ethynylpyridin-3-ol serves as a versatile anchor point for the construction of larger, conjugated systems through various cross-coupling reactions. One of the most prominent methods employed is the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the direct attachment of aromatic or unsaturated groups to the ethynyl moiety, thereby extending the π-conjugated system.

For instance, coupling with substituted aryl halides can introduce diverse electronic and steric properties to the molecule. The nature of the substituent on the aryl ring can significantly influence the photophysical and electronic characteristics of the resulting conjugated molecule. Electron-donating groups can increase the electron density of the π-system, while electron-withdrawing groups can lower it, providing a means to tune the molecule's properties for specific applications.

Another important reaction is the Glaser coupling, which involves the oxidative homocoupling of terminal alkynes to form a diacetylene linkage. This method is particularly useful for synthesizing symmetrical molecules with extended conjugation. The resulting 1,3-diyne bridge further elongates the π-system, often leading to significant shifts in absorption and emission spectra.

Furthermore, the ethynyl group can participate in Eglinton coupling, another oxidative homocoupling reaction that utilizes a copper(II) salt in pyridine (B92270). Similar to the Glaser coupling, this reaction produces a symmetrical diyne, extending the conjugation and influencing the material's properties.

These modifications at the ethynyl terminus are fundamental in the design and synthesis of organic materials for applications in electronics, photonics, and sensor technology, where control over the electronic structure and conjugation length is paramount.

Derivatization of the Pyridine Nitrogen Atom and Hydroxyl Group

The pyridine nitrogen and the hydroxyl group of this compound offer additional sites for chemical modification, enabling the fine-tuning of the molecule's solubility, electronic properties, and intermolecular interactions.

The pyridine nitrogen, being basic, can be readily quaternized by reacting with alkyl halides. This N-alkylation introduces a positive charge to the pyridine ring, significantly altering its electron-accepting properties and potentially enhancing its solubility in polar solvents. The choice of the alkylating agent allows for the introduction of various functional groups, which can further influence the molecule's self-assembly behavior and biological interactions.

The hydroxyl group at the 3-position is a versatile functional handle that can undergo a wide range of reactions. Etherification, through Williamson ether synthesis or other methods, allows for the introduction of alkyl or aryl groups. These modifications can impact the molecule's steric profile and solubility. For example, introducing long alkyl chains can enhance solubility in nonpolar organic solvents, while incorporating poly(ethylene glycol) (PEG) chains can improve water solubility.

Esterification of the hydroxyl group is another common derivatization strategy. Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of ester derivatives. The electronic nature of the acyl group can influence the electron density of the pyridine ring system. Furthermore, the hydroxyl group can be converted to a better leaving group, such as a triflate or tosylate, facilitating nucleophilic substitution reactions to introduce a wider array of functionalities. A single-step, quantitative derivatization of hydroxyl groups can be achieved using ethanolic pivalic anhydride (B1165640) with 4-dimethylaminopyridine (B28879) nih.gov.

These derivatization strategies at the pyridine nitrogen and hydroxyl group are crucial for tailoring the properties of this compound for specific applications, ranging from materials science to medicinal chemistry.

Construction of Expanded Architectures and Heterocyclic Scaffolds

The this compound core is a valuable building block for the synthesis of more complex, expanded architectures and diverse heterocyclic systems. The presence of the reactive ethynyl and hydroxyl groups, along with the pyridine ring, allows for a variety of cyclization and annulation reactions.

Pyridine-Fused Systems (e.g., Indolizines, Pyrazoles)

The synthesis of indolizine (B1195054) (pyrrolo[1,2-a]pyridine) derivatives, isomers of indole, can be achieved through various strategies starting from pyridine precursors rsc.orgrsc.org. These methods often involve the reaction of pyridinium (B92312) ylides with activated alkynes. The diversity of synthetic approaches allows for the construction of a wide range of substituted indolizines rsc.orgrsc.org.

Similarly, pyrazole-fused pyridine systems are of significant interest due to their prevalence in biologically active molecules nih.gov. The construction of pyrazolo[3,4-b]pyridine frameworks can be accomplished through cascade 6-endo-dig cyclization reactions of 5-aminopyrazoles with alkynyl aldehydes nih.gov. These reactions often exhibit high regioselectivity and functional group tolerance nih.gov. Multicomponent reactions involving aminopyrazoles are also a powerful tool for the synthesis of pyrazole-fused heterocycles researchgate.net. Recent advances have highlighted strategic examples in the synthesis and characterization of various pyrazole (B372694) derivatives mdpi.com.

| Fused System | Starting Materials | Key Reaction Type |

| Indolizines | Pyridinium ylides, activated alkynes | Cycloaddition |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, alkynyl aldehydes | Cascade 6-endo-dig cyclization |

| Pyrazole-fused heterocycles | α,β-unsaturated aldehydes, cyclic-1,3-diketones, 5-aminopyrazoles | One-pot multicomponent reaction |

Triazole-Containing Analogues via Click Chemistry

The terminal ethynyl group of this compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govdntb.gov.ua This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles nih.gov. The CuAAC reaction is known for its reliability, selectivity, and biocompatibility of the starting materials nih.gov. Triazole moieties are more than just linkers; they can engage in hydrogen bonding and dipole interactions, facilitating binding to biological targets nih.gov.

This methodology allows for the facile conjugation of the ethynylpyridine scaffold to a wide variety of molecules bearing an azide (B81097) functional group, including biomolecules, polymers, and other heterocyclic systems. The resulting triazole-linked conjugates have found broad applications in drug discovery and materials science nih.gov. The versatility of click chemistry has been instrumental in accelerating drug discovery and optimization processes nih.gov.

| Reaction Name | Catalyst | Reactants | Product |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Terminal alkyne, Azide | 1,4-disubstituted 1,2,3-triazole |

Quinazoline (B50416) Derivatives Incorporating Ethynylpyridine Moieties

Quinazoline derivatives are an important class of N-containing heterocyclic compounds with a broad spectrum of biological activities nih.gov. The synthesis of quinazolines can be achieved through various methods, including Aza-reactions, microwave-assisted reactions, and metal-mediated reactions nih.gov. By incorporating the ethynylpyridine moiety into a quinazoline scaffold, hybrid molecules with potentially enhanced or novel properties can be designed.

This can be achieved by designing synthetic routes where a this compound derivative is used as a building block in the construction of the quinazoline ring or is attached to a pre-formed quinazoline core. For example, an amino-functionalized ethynylpyridine could react with a suitable benzoxazinone (B8607429) to form the quinazoline ring. Alternatively, a halogenated quinazoline could be coupled with this compound via a Sonogashira coupling reaction. The development of new synthetic methods continues to facilitate the creation of diverse quinazoline derivatives benthamscience.com.

Polymer-Based and Supramolecular Assemblies Utilizing Ethynylpyridine Scaffolds

The rigid and functionalizable nature of the ethynylpyridine scaffold makes it an excellent candidate for the construction of polymers and supramolecular assemblies. These materials can exhibit interesting photophysical, electronic, and self-assembly properties.

Polymerization of ethynylpyridine monomers can lead to conjugated polymers with potential applications in organic electronics. The pyridine nitrogen and hydroxyl group can be used to tune the polymer's solubility and processing characteristics.

In the realm of supramolecular chemistry, the ethynylpyridine unit can be incorporated into larger molecules designed to self-assemble through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. The pyridine nitrogen is a key site for hydrogen bonding and metal coordination, while the aromatic system can participate in π-stacking interactions. These self-assembled structures can form well-defined nanoscale architectures, such as nanofibers, vesicles, and gels. The reversible nature of these non-covalent interactions can lead to materials with responsive or "smart" properties nih.gov. The design of such systems often involves a modular approach, allowing for the creation of scaffolds with tailorable properties researchgate.net. The development of multifunctional polymeric scaffolds is a growing area of research aimed at creating materials that can control cellular microenvironments mdpi.com.

| Assembly Type | Key Interactions | Potential Architectures |

| Conjugated Polymers | Covalent bonds | Linear chains, networks |

| Supramolecular Assemblies | Hydrogen bonding, π-π stacking, metal coordination | Nanofibers, vesicles, gels |

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Synthetic Building Block for Complex Molecules

The utility of 4-Ethynylpyridin-3-ol as a synthetic building block stems from the distinct reactivity of its ethynyl (B1212043) and hydroxyl functionalities. The terminal alkyne group is particularly valuable for forming new carbon-carbon bonds through well-established cross-coupling reactions.

Key Synthetic Transformations:

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgmdpi.comorganic-chemistry.org The ethynyl group of this compound can readily participate in Sonogashira couplings, allowing for the direct attachment of various aryl or vinyl substituents at the 4-position of the pyridine (B92270) ring. This method is a cornerstone in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgmdpi.com

Click Chemistry: The terminal alkyne is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govorganic-chemistry.org This reaction provides a highly efficient and specific method for covalently linking the pyridine scaffold to other molecules that have been functionalized with an azide (B81097) group. The resulting 1,2,3-triazole linkage is exceptionally stable, making this a robust strategy for constructing complex architectures and bioconjugates. nih.govalliedacademies.org

The presence of these two reactive sites allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains protected or unreactive, to be used in subsequent synthetic steps. This versatility makes this compound a valuable intermediate in multi-step syntheses. nih.gov

Table 1: Key Reactions Utilizing the Ethynyl Group of this compound

| Reaction Type | Key Reagents | Bond Formed | Significance |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, Base | C(sp)-C(sp2) | Extends conjugation; builds complex aryl-alkyne structures. mdpi.comorganic-chemistry.org |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (R-N3), Cu(I) Catalyst | 1,2,3-Triazole Ring | Efficiently and stably links molecular fragments. nih.govorganic-chemistry.org |

Preparation of Functional Materials

The electronic properties of the pyridine ring combined with the versatile reactivity of the ethynyl group make this compound an attractive monomer and building block for functional materials. mdpi.com

Organic materials with tailored optical and electronic properties are central to devices like organic light-emitting diodes (OLEDs) and sensors. mdpi.comossila.com The conjugated system of the pyridine ring in this compound can be extended through polymerization or coupling reactions at the ethynyl position, creating larger π-conjugated systems capable of absorbing and emitting light.

Conjugated Polymers: Ethynylpyridine derivatives can undergo polymerization to form ionic polyacetylenes. acs.orgnih.gov These conjugated polymers possess interesting photoluminescent and electrochemical properties, making them candidates for use in optoelectronic applications. researchgate.net

Fluorescent Probes: The pyridine scaffold is a core component of many fluorescent molecules. nih.gov this compound can serve as a foundational structure for fluorescent probes designed to detect specific analytes, such as metal ions. nih.govnih.gov The ethynyl group provides a convenient attachment point for other chemical moieties, such as ionophores or targeting groups, often via click chemistry. This modular approach allows for the rational design of probes with high selectivity and sensitivity for applications in biological imaging and environmental monitoring. mdpi.com

The ability to incorporate this compound into or onto polymeric structures is key to its application in materials science.

Functional Monomers: As a monomer, this compound can be used to synthesize functional polymers. mdpi.com The resulting polymers carry pyridine and hydroxyl groups, which can influence the material's properties, such as solubility, thermal stability, and its ability to coordinate with metals or participate in hydrogen bonding. nih.govmtu.edu

Immobilized Systems: The ethynyl group is an excellent anchor for immobilizing the molecule onto surfaces or solid supports. mdpi.com Using techniques like click chemistry, this compound can be covalently attached to electrodes, nanoparticles, or polymer resins. nih.gov This strategy is used to create functionalized surfaces for applications such as biosensors, where an immobilized enzyme or probe is required, or in heterogeneous catalysis, where a catalyst is fixed to a support for easy recovery. nih.govnih.gov

Precursors for Radiolabelled Compounds in Imaging and Tracing Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) and carbon-11. unm.eduunt.edu The development of novel PET tracers requires precursor molecules that can be efficiently and rapidly radiolabeled in the final step of synthesis. nih.gov

Functionalized pyridine derivatives are important precursors for the synthesis of radiotracers targeting the central nervous system and various cancers. researchgate.netnih.gov The chemical structure of this compound makes it a promising candidate for a radiolabeling precursor for several reasons:

Site for Radioisotope Attachment: The pyridine ring can be activated for nucleophilic aromatic substitution, allowing for the direct incorporation of radiohalogens like fluorine-18. nih.gov

Handle for Prosthetic Groups: The ethynyl group provides a reactive site for the late-stage attachment of a small, pre-radiolabeled molecule known as a prosthetic group. unm.edu This is often accomplished using click chemistry, where an azide-bearing, fluorine-18 labeled agent can be quickly and efficiently "clicked" onto the alkyne of the precursor molecule. This strategy is particularly valuable as it avoids exposing a complex, fully assembled molecule to harsh radiolabeling conditions. nih.govresearchgate.net

The stability and versatile reactivity of this compound position it as a valuable platform for developing the next generation of radiolabeled compounds for non-invasive imaging and biomedical research.

Table 2: Potential Radiolabeling Strategies Involving this compound as a Precursor

| Strategy | Isotope | Role of Precursor | Key Reaction |

|---|---|---|---|

| Direct Labeling | 18F | The pyridine ring is modified with a leaving group to accept [18F]fluoride. | Nucleophilic Aromatic Substitution (SNAr). nih.gov |

| Prosthetic Group Attachment | 18F or 11C | The ethynyl group serves as a reactive handle for a pre-labeled molecule. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov |

Coordination Chemistry and Catalytic Applications of Ethynylpyridine Ligands

Design and Synthesis of Metal Complexes with 4-Ethynylpyridin-3-ol Derivatives

The synthesis of metal complexes incorporating this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The pyridine (B92270) nitrogen atom readily coordinates to a wide range of transition metals, including but not limited to palladium, copper, nickel, cobalt, and iron. nih.gov The synthesis strategy often involves a straightforward mixing of the ligand and a metal precursor, such as a metal halide, acetate, or nitrate, in a solvent like ethanol, methanol, or acetonitrile. nih.govmdpi.com The reaction may be performed at room temperature or require heating to facilitate complex formation. nih.gov